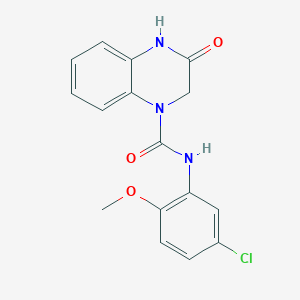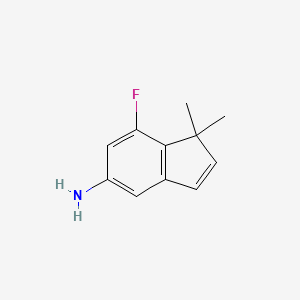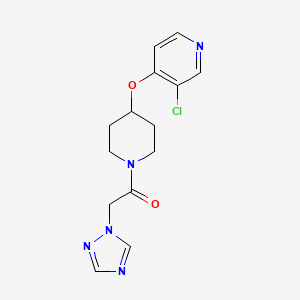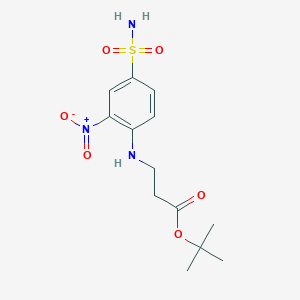![molecular formula C24H25N5O4S B2826147 N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1173305-18-4](/img/structure/B2826147.png)
N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a chemical compound. It has been studied for its potential as an interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . IRAK4 is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and is considered a therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as cancers .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , involves various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . In the case of this specific compound, structural modifications were conducted on a thiazolecarboxamide derivative to improve drug metabolism and pharmacokinetic (DMPK) properties .Scientific Research Applications
- EN300-26613717 has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound appears to inhibit cell proliferation and induce apoptosis, making it a potential candidate for targeted cancer therapies .
- Inflammation plays a crucial role in various diseases. EN300-26613717 has been studied for its anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, suggesting its potential as a therapeutic agent for inflammatory conditions .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. EN300-26613717 has demonstrated neuroprotective effects in preclinical models. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation .
- Researchers have explored the cardiovascular effects of EN300-26613717. It appears to improve endothelial function, reduce oxidative stress, and enhance nitric oxide production. These properties could be relevant for managing cardiovascular diseases .
- EN300-26613717 has been investigated for its analgesic properties. It may modulate pain pathways, making it a candidate for pain management. However, further studies are needed to validate its efficacy and safety .
- Preliminary research suggests that EN300-26613717 exhibits antiviral activity against certain viruses. It may interfere with viral replication or entry mechanisms. Investigations have focused on its potential against herpesviruses and influenza viruses .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Analgesic Potential
Antiviral Activity
Mechanism of Action
properties
IUPAC Name |
N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c25-23(30)22-11-15-29(27-22)21-8-4-7-20(17-21)26-24(31)19-9-13-28(14-10-19)34(32,33)16-12-18-5-2-1-3-6-18/h1-8,11-12,15-17,19H,9-10,13-14H2,(H2,25,30)(H,26,31)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYLWWQSMRNBSX-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-carbamoyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)


![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)
![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
![1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2826074.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)


![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)


